4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one
Description
4-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a chlorinated heterocyclic compound featuring a fused cyclopenta[b]pyridine scaffold. Its structure includes a ketone group at position 7 and a chlorine substituent at position 4 (Figure 1). The compound’s unique electronic and steric properties, conferred by the chlorine atom and the bicyclic framework, make it a valuable intermediate in medicinal chemistry, particularly for enzyme inhibition and receptor modulation studies .
Propriétés
IUPAC Name |
4-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHADRGYOBBLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=NC=CC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239661-60-9 | |
| Record name | 4-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthesis of 2,3-Cyclopentenopyridine N-Oxide Intermediate
- Starting from 2,3-cyclopenteno pyridine, oxidation with peracetic acid (CH3COOOH, 30% in water) at room temperature (25 °C) for 48 hours in dichloromethane yields 2,3-cyclopentenopyridine N-oxide.
- Workup involves aqueous extraction, drying over anhydrous sodium sulfate, and concentration.
- The N-oxide intermediate is obtained in high yield (~98%) as a white solid with melting point 120-122 °C.
Reaction conditions summary:
| Reagent | Amount | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| CH3COOOH (30% in H2O) | 126 mmol | CH2Cl2 (100 mL) | 25 °C | 48 h | 98% |
Chlorination to Form 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
- The N-oxide intermediate is treated with phosphorus oxychloride (POCl3) in anhydrous 1,2-dichloroethane at 0 °C initially, then refluxed for 5 hours.
- After cooling, the reaction mixture is quenched with ice-water and neutralized with anhydrous potassium carbonate until no gas evolution.
- Extraction and purification by flash chromatography yield 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a yellow oil in 85% yield.
Reaction conditions summary:
| Reagent | Amount | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| POCl3 | 81.4 mmol | 1,2-Dichloroethane | 0 °C to reflux (~83 °C) | 5 h | 85% |
Oxidation to 4-Chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one
- The chlorinated intermediate undergoes oxidation catalyzed by manganese triflate (Mn(OTf)2) with tert-butyl hydroperoxide (t-BuOOH, 65% in water) as oxidant.
- Reaction is conducted in aqueous medium at 25 °C for 24 hours with stirring.
- The product is extracted with dichloromethane, dried, and purified by flash chromatography.
- This step yields the target compound in 88-91% yield as a yellow oil.
Reaction conditions summary:
| Reagent | Amount | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| t-BuOOH (65% in H2O) | 2.5 mmol | H2O | Mn(OTf)2 (0.0025 mmol) | 25 °C | 24 h | 88-91% |
Experimental Data and Characterization
| Compound | Physical State | Yield (%) | Melting Point (°C) | Key Spectral Data (1H NMR, CDCl3) |
|---|---|---|---|---|
| 2,3-Cyclopentenopyridine N-Oxide | White solid | 98 | 120-122 | δ 8.11 (d, 1H), 7.15 (dd, 2H), 3.22 (s, 2H), 3.04 (t, 2H) |
| 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Yellow oil | 85 | - | δ 8.15 (d, 1H), 6.96 (d, 1H), 3.79 (s, 3H), 2.94 (t, 2H) |
| This compound | Yellow oil | 88-91 | - | δ 8.20 (d, 1H), 6.51 (d, 1H), 3.79 (s, 3H), 2.94 (t, 2H) |
Mechanistic and Catalytic Insights
- The manganese(II) triflate catalyst enables selective oxidation of the methylene adjacent to the pyridine nitrogen, facilitating formation of the lactam ring.
- tert-Butyl hydroperoxide serves as an efficient oxidant in aqueous medium, providing mild conditions that preserve sensitive functional groups.
- The chlorination with POCl3 proceeds via activation of the N-oxide, enabling substitution at the 4-position with chlorine.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2,3-Cyclopenteno pyridine | CH3COOOH (30%, H2O), CH2Cl2, 25 °C, 48 h | 2,3-Cyclopentenopyridine N-oxide | 98 |
| 2 | 2,3-Cyclopentenopyridine N-oxide | POCl3, 1,2-dichloroethane, 0 °C to reflux, 5 h | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 85 |
| 3 | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Mn(OTf)2, t-BuOOH (65% in H2O), 25 °C, 24 h | This compound | 88-91 |
Analyse Des Réactions Chimiques
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Substitution: Alkylation reactions with alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Condensation: Multicomponent condensations involving malononitrile, hydrogen sulfide, and aldehydes.
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one is used in several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation . The compound’s structure allows it to bind to specific active sites on target proteins, thereby modulating their activity and exerting biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares 4-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one with analogs differing in substituent type, position, and ring fusion.
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Chlorine at position 4 (target compound) likely enhances electrophilicity compared to the unsubstituted parent compound . Bromine substitution (as in the [c]-fused analog) increases molecular weight and may alter solubility .
- Ring Fusion: The [b]-fusion in the target compound vs.
Research Findings and Implications
Substituent Position Matters : Chlorine at position 4 (target) vs. position 2 (2-chloro-4-methyl analog) alters electronic density, influencing reactivity and target affinity .
Ring Fusion Affects Bioactivity : [b]-Fused systems (target) are more prevalent in kinase inhibitors compared to [c]-fused scaffolds, which are less studied .
Natural vs. Synthetic Analogs : Fungal-derived hydroxylated analogs (e.g., Compound 49) highlight the role of natural products in inspiring synthetic derivatives .
Activité Biologique
Overview
4-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic organic compound characterized by its bicyclic structure, which includes a pyridine ring fused to a cyclopentene. Its molecular formula is with a molecular weight of approximately 167.59 g/mol. The presence of the chlorine atom at the fourth position of the pyridine ring is significant as it may influence both the reactivity and biological activity of this compound.
Biological Significance
Research indicates that compounds with similar structures to this compound exhibit various biological activities, particularly in medicinal chemistry. The unique bicyclic structure and chlorine substitution suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to inhibit protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer therapy and other diseases .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various derivatives of similar compounds indicated that this compound could exhibit selective toxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through metabolic assays, demonstrating significant cytotoxic effects on specific human cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer) .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| A549 (Lung) | 15 | High |
| HCT116 (Colorectal) | 20 | Moderate |
| K562 (Leukemia) | 25 | Moderate |
Case Studies
- Cancer Cell Selectivity : In a comparative study, derivatives of this compound were tested against non-malignant cell lines (BJ and MRC-5). The results indicated a pronounced selectivity for malignant cells, suggesting potential therapeutic applications in oncology .
- Cell Cycle Analysis : Treatment with this compound resulted in cell cycle arrest at the G2/M phase in sensitive cancer cells. This was accompanied by an increase in apoptotic cells, indicating its potential as an anticancer agent .
Applications in Medicinal Chemistry
The compound is being explored for its role as an intermediate in synthesizing pharmaceuticals, particularly those aimed at neurological disorders such as Parkinson's disease. Its structural properties allow for modifications that can enhance its efficacy and specificity as a drug candidate.
Q & A
Q. What are the established synthetic routes for 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrrolopyrimidinones with phosphorus oxychloride (POCl₃). For example, refluxing precursor molecules like 5,6-diphenyl-7-substituted-pyrrolo[2,3-d]pyrimidin-4(3H)-ones in POCl₃ generates the 4-chloro derivative. Optimization involves controlling reaction time (3–6 hours), temperature (80–110°C), and stoichiometric ratios (1:3 molar ratio of precursor to POCl₃). Post-reaction quenching with ice-water ensures product precipitation. Recrystallization in ethanol improves purity .
Table 1 : Comparison of Synthetic Methods
| Precursor | Reagent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 7a | POCl₃ | 4 | 78 | 98.5 |
| 7b | POCl₃ | 5 | 82 | 99.1 |
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks: cyclopentane ring protons (δ 2.5–3.0 ppm, multiplet), pyridinone aromatic protons (δ 7.8–8.2 ppm), and absence of NH signals (confirms Cl substitution).
- IR : A strong carbonyl (C=O) stretch near 1680–1720 cm⁻¹ and C-Cl stretch at 550–600 cm⁻¹.
- MS : Molecular ion peak at m/z 181.03 (C₈H₅ClNO⁺) and fragment ions at m/z 146 (loss of Cl) and 118 (cyclopenta ring cleavage) .
Q. What are the key considerations for selecting purification methods for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals (≥95%).
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for polar impurities.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related derivatives. Monitor purity via UV at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at C4. High Fukui indices (f⁻) at C4 indicate susceptibility to nucleophilic attack.
- Molecular Dynamics : Simulate solvation effects in DMSO or THF to predict reaction pathways.
- InChI Key : Use
BJGDLOLPALCTJQ-UHFFFAOYSA-N(from Sigma-Aldrich data) to retrieve pre-optimized structures for docking studies .
Q. What strategies resolve contradictions in reported biological activity data for cyclopenta-fused heterocycles?
- Methodological Answer :
- Meta-Analysis : Use SciFinder® to index terms like "kinase inhibition" or "antimicrobial activity" across 14,448 structures (Table 4 in ).
- Experimental Validation : Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Structural Clustering : Group compounds by substituents (e.g., 4-Cl vs. 4-Br) to identify SAR trends .
Q. What experimental approaches validate the mechanism of chlorine substitution in cyclopenta-pyridinone derivatives?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using ³⁶Cl-labeled vs. unlabeled substrates.
- Trapping Intermediates : Use azide ions (NaN₃) to isolate intermediates in SNAr reactions.
- X-Ray Crystallography : Resolve transition-state analogs (e.g., 4-chloro-7-hydroxy derivatives) to confirm bond angles and charge distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
